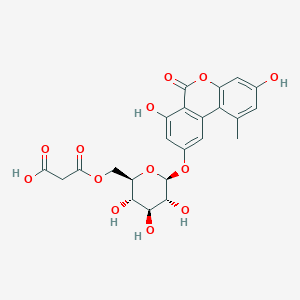

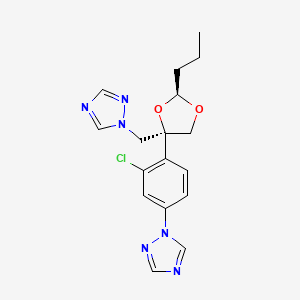

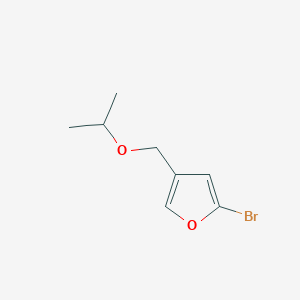

9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol: is a derivative of alternariol, a mycotoxin produced by various species of the genus Alternaria. Alternariol and its derivatives are commonly found in edible crops such as tomatoes, carrots, cereals, sunflower seeds, and olives. These compounds are known for their genotoxic properties, including the ability to induce DNA strand breaks and inhibit topoisomerases I and IIα .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol involves glycosylation and esterification reactions. In one method, alternariol is transformed into its malonyl glucoside derivative using cell cultures of Nicotiana tabacum. The process involves the conjugation of alternariol with glucose and malonyl glucose .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on its biosynthesis in plant cells or through fungal cultures .

Chemical Reactions Analysis

Types of Reactions: 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfate conjugates.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Used for oxidation reactions.

Reducing Agents: Used for reduction reactions.

Acids and Bases: Used to catalyze substitution reactions.

Major Products:

Sulfate Conjugates: Formed through oxidation.

Glucosylated Metabolites: Formed through glycosylation.

Scientific Research Applications

Chemistry:

Study of Mycotoxins: 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol is used to study the properties and effects of mycotoxins produced by Alternaria species.

Biology:

Plant Pathology: Research on the interaction between Alternaria species and host plants, including the formation of mycotoxin conjugates.

Medicine:

Genotoxicity Studies: Used to investigate the genotoxic effects of alternariol derivatives on human and animal cells.

Industry:

Mechanism of Action

The mechanism of action of 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol involves its interaction with DNA and topoisomerases. The compound inhibits the activity of topoisomerases I and IIα, leading to an increase in DNA strand breaks. This genotoxic effect is a key factor in its potential health risks .

Comparison with Similar Compounds

Alternariol: The parent compound, known for its genotoxic properties.

Alternariol-9-O-methyl ether: Another derivative with similar genotoxic effects.

Uniqueness: 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol is unique due to its specific glycosylation and malonylation, which may affect its solubility, stability, and biological activity compared to other alternariol derivatives .

Properties

Molecular Formula |

C23H22O13 |

|---|---|

Molecular Weight |

506.4 g/mol |

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-(3,7-dihydroxy-1-methyl-6-oxobenzo[c]chromen-9-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C23H22O13/c1-8-2-9(24)3-13-17(8)11-4-10(5-12(25)18(11)22(32)35-13)34-23-21(31)20(30)19(29)14(36-23)7-33-16(28)6-15(26)27/h2-5,14,19-21,23-25,29-31H,6-7H2,1H3,(H,26,27)/t14-,19-,20+,21-,23-/m1/s1 |

InChI Key |

JWRROXYPWLOGAW-UQEHZPSCSA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)C(=O)O2)O |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)C(=O)O2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)

![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)

![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)

![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)

![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)

![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)